Product packaging for 2-propoxyethane-1-thiol(Cat. No.:CAS No. 140131-91-5)

2-propoxyethane-1-thiol

Cat. No.: B6229945
CAS No.: 140131-91-5
M. Wt: 120.22 g/mol
InChI Key: XKCOJHCUPMEEHC-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a vast and significant field that explores the properties, synthesis, and applications of organic compounds containing a carbon-sulfur bond. tandfonline.comuh.edu These compounds are integral to various scientific disciplines, from biochemistry, where they are found in essential amino acids like cysteine and methionine, to materials science. tandfonline.com The sulfur atom, with its ability to exist in multiple oxidation states and form various functional groups, imparts unique reactivity to these molecules. uh.edu

2-Propoxyethane-1-thiol, with its characteristic sulfhydryl (-SH) group, is classified as a thiol. Thiols are the sulfur analogs of alcohols and are known for their distinct odors and potent nucleophilicity. sci-hub.se The presence of an ether linkage (propoxy group) in this compound introduces an additional layer of chemical functionality, potentially influencing its physical properties and reactivity compared to simple alkanethiols. This dual functionality places it in the subclass of alkoxy thiols, which are of interest for their potential applications in surface modification and the synthesis of complex molecules. acs.org

Historical Perspectives on Thiol Chemistry Relevant to this compound

The study of thiols, historically referred to as mercaptans, has a rich history. sci-hub.se Early research focused on their strong odors and their ability to react with heavy metal ions. A pivotal development in thiol chemistry was the discovery of their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, a phenomenon that has been extensively studied since the 1980s. nih.gov This process involves the spontaneous organization of thiol molecules on a substrate, creating a highly ordered, functionalized surface. nih.gov

Current Research Landscape and Emerging Areas in this compound Studies

A review of the current scientific literature indicates that dedicated research focusing exclusively on this compound is limited. While the compound is commercially available and its basic properties are documented, it has not been the central subject of extensive published studies. sigmaaldrich.com However, the broader field of alkoxy thiol research provides a strong indication of the potential areas of interest for this compound.

Current research on related short-chain and functionalized alkoxy thiols is vibrant, particularly in the following areas:

Self-Assembled Monolayers (SAMs): The ability of thiols to form SAMs on gold and other noble metal surfaces remains a major area of investigation. researchgate.netnih.gov Research on alkoxy-terminated alkanethiols explores how the presence of the ether oxygen affects the structure, stability, and properties of the monolayer. acs.org These functionalized surfaces have potential applications in areas such as biocompatible coatings, sensors, and molecular electronics. rsc.org The study of this compound in this context could reveal how its specific structure influences monolayer formation and function.

Surface Engineering and Functionalization: Thiol-click chemistry has emerged as a powerful tool for surface engineering, allowing for the efficient and specific modification of surfaces. nih.gov Alkoxy thiols can be used to create surfaces with tailored wettability, adhesion, and chemical resistance.

Materials Science: Alkoxy-functionalized compounds are being explored as building blocks for high-performance organic and polymeric semiconductors. acs.org The incorporation of alkoxy groups can influence the electronic properties and processability of these materials. While current research in this area tends to focus on more complex aromatic systems, the fundamental principles could be applicable to smaller functionalized thiols.

The study of the interaction between thiol and alkoxy radicals with metal nanoclusters is another emerging area, with implications for understanding the bonding mechanisms at metal-molecule junctions and designing biocompatible materials. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the structure and reactivity of such systems. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 140131-91-5 sigmaaldrich.com
Molecular Formula C5H12OS surfacesciencelab.com
Molecular Weight 120.22 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
SMILES CCCOCCS surfacesciencelab.com
InChI Key XKCOJHCUPMEEHC-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140131-91-5

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-propoxyethanethiol

InChI

InChI=1S/C5H12OS/c1-2-3-6-4-5-7/h7H,2-5H2,1H3

InChI Key

XKCOJHCUPMEEHC-UHFFFAOYSA-N

Canonical SMILES

CCCOCCS

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Propoxyethane 1 Thiol

Direct Synthesis Routes to 2-Propoxyethane-1-thiol

Direct synthesis methods focus on the introduction of the thiol functional group onto a 2-propoxyethyl backbone.

One of the most common methods for synthesizing thiols is through the nucleophilic substitution (S(_N)2) reaction of an alkyl halide with a sulfur-containing nucleophile. In this context, a 2-propoxyethyl halide, such as 2-propoxyethyl chloride, serves as the electrophile. This precursor can be reacted with various thiolation reagents.

Common thiolation agents and pathways include:

Sodium Hydrosulfide (B80085) (NaSH): Direct reaction with 2-propoxyethyl halide leads to the formation of the corresponding thiol. This is a straightforward approach, though the yield can sometimes be compromised by the formation of the corresponding thioether as a byproduct.

Thiourea (B124793): This method involves a two-step process. First, 2-propoxyethyl halide reacts with thiourea to form a stable, crystalline isothiouronium salt. nih.gov This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired this compound. nih.gov This route is often preferred as it avoids the thioether side-product and the intermediate is easily purified.

Sodium Thioacetate: Reaction with 2-propoxyethyl halide forms a thioester intermediate. Subsequent hydrolysis of the thioester under acidic or basic conditions releases the final thiol product.

These reactions are fundamental in organosulfur chemistry for creating carbon-sulfur bonds.

The ring-opening of epoxides is a versatile method for producing β-hydroxy thioethers. arkat-usa.org This reaction involves the nucleophilic attack of a thiol on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. youtube.comnih.gov For the synthesis of this compound, this would conceptually involve the reaction of 2-propoxyoxirane with a sulfhydryl source.

Alternatively, and more commonly, the ring-opening of ethylene (B1197577) oxide with a propyl thiolate anion (CH₃CH₂CH₂S⁻) would yield the target compound directly. The reaction is typically base-catalyzed and follows an S(_N)2 mechanism, where the nucleophilic sulfur attacks one of the less substituted carbons of the epoxide ring. youtube.com This process is regioselective, yielding the β-hydroxy sulfide (B99878). arkat-usa.org A variety of catalysts can be employed, although some reactions can proceed in water without a catalyst. arkat-usa.org

The reduction of a disulfide bond is a reliable method for the preparation of thiols. The precursor for this reaction would be bis(2-propoxyethyl) disulfide. The cleavage of the S-S bond can be achieved using various reducing agents.

Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective for this transformation. harvard.educsic.es The reaction with TCEP is advantageous because it is selective for disulfide bonds, stable in aqueous solutions, and the reaction is irreversible due to the formation of a stable phosphine (B1218219) oxide. harvard.educsic.es Other common reducing agents include thiol-based compounds like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). thermofisher.com In these cases, a thiol-disulfide exchange reaction occurs, which is an equilibrium process. csic.es Therefore, an excess of the reducing agent is typically used to drive the reaction to completion. csic.es

Table 1: Common Reducing Agents for Disulfide Cleavage
Reducing AgentChemical NatureKey Characteristics
Tris(2-carboxyethyl)phosphine (TCEP)Phosphine-basedThiol-free, odorless, selective, and irreversible reaction. harvard.eduthermofisher.com
Dithiothreitol (DTT)Thiol-basedForms a stable six-membered ring after reduction, driving the equilibrium. nih.gov
β-Mercaptoethanol (BME)Thiol-basedA simple monothiol; requires a stoichiometric excess to complete the reduction. csic.esthermofisher.com
Sodium Borohydride (NaBH₄)Hydride-basedA strong reducing agent capable of reducing disulfides, often used in situ to generate thiolate nucleophiles from disulfides. rsc.org

The thiol-ene reaction is a powerful "click chemistry" reaction that involves the addition of a thiol to an alkene (an "ene"). wikipedia.orgnih.gov This reaction typically proceeds via a radical mechanism, which can be initiated by light (photoinitiation) or heat. wikipedia.org A key feature of the radical-mediated thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orgnih.gov

To generate this compound, this reaction could be envisioned between propyl vinyl ether (CH₃CH₂CH₂OCH=CH₂) and a molecule that can deliver a thiol group, such as hydrogen sulfide (H₂S) or thioacetic acid. The process involves the generation of a thiyl radical, which then adds to the alkene. nih.gov This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org The reaction is known for its high efficiency, high yield, and tolerance to various functional groups. wikipedia.orgnih.gov

Precursor Chemistry in this compound Synthesis

The availability of suitable starting materials is critical for the synthesis of this compound. The preparation of 2-propoxy-substituted ethanol (B145695) derivatives is a key step in several of the synthetic routes described above.

2-Propoxyethanol (B165432): This key precursor is commercially available but can also be synthesized readily. chemicalbook.com The primary industrial method involves the reaction of ethylene oxide with n-propanol. guidechem.com This reaction is an example of epoxide ring-opening with an alcohol nucleophile, typically catalyzed by an acid or base.

2-Propoxyethyl Chloride: This alkyl halide is an essential precursor for synthesis via alkylation (see 2.1.1). It can be prepared from 2-propoxyethanol by reaction with a chlorinating agent. A common and effective method utilizes thionyl chloride (SOCl₂), often in the presence of a catalyst such as pyridine (B92270) or a combination of pyridine and N,N-dimethylformamide. google.comgoogle.com The reaction proceeds by converting the hydroxyl group of the alcohol into a good leaving group, which is then displaced by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. google.com

Table 2: Synthesis of 2-Propoxyethyl Chloride from 2-Propoxyethanol
ReagentsCatalyst SystemReaction TemperatureReported YieldSource
2-Propoxyethanol, Thionyl ChloridePyridine and N,N-dimethylformamide60 °C>98.6% google.com
2-Propoxyethanol, Thionyl ChloridePyridine and Dimethylamine Hydrochloride70 °CNot specified, high efficiency google.com

Synthesis of Thiolating Agents for this compound Production

The choice of thiolating agent is pivotal in the synthesis of this compound, influencing reaction efficiency, yield, and the final purity of the product. Common thiolating agents employed in organic synthesis include sodium hydrosulfide, thiourea, and sodium thiosulfate.

One prevalent method involves the use of thiourea . In this two-step, one-pot synthesis, 2-propoxyethyl bromide is first treated with thiourea to form an isothiouronium salt intermediate. This salt is subsequently hydrolyzed under basic conditions to yield the desired thiol. This method is often favored due to the relatively stable and less odorous nature of the isothiouronium salt intermediate compared to the final thiol product.

Another effective thiolating agent is sodium hydrosulfide (NaSH) . This reagent allows for a more direct conversion of a 2-propoxyethyl halide to the corresponding thiol. However, this method requires careful control of reaction conditions to minimize the formation of the dialkyl sulfide byproduct.

Table 1: Comparison of Common Thiolating Agents

Thiolating Agent Intermediate Key Advantages Key Disadvantages
Thiourea Isothiouronium salt Stable intermediate, reduced odor Two-step process
Sodium Hydrosulfide None (direct conversion) Single-step reaction Potential for sulfide byproduct formation

Optimization of Synthetic Conditions for this compound

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproduct formation.

Reaction Parameter Influence (Temperature, Pressure, Solvent Effects)

The synthesis of this compound is significantly influenced by reaction parameters such as temperature, pressure, and the choice of solvent.

Temperature: The reaction temperature plays a critical role in both the rate of reaction and the selectivity towards the desired thiol. For the reaction of 2-propoxyethyl bromide with thiourea, the initial formation of the isothiouronium salt is typically carried out at a moderate temperature, often around 70-80 °C. The subsequent hydrolysis of the salt is an exothermic process and is usually performed at a lower temperature, with cooling, to control the reaction rate and prevent side reactions.

Pressure: Most synthetic routes to this compound are conducted at atmospheric pressure. The use of elevated pressure is generally not required and would add unnecessary complexity and cost to the process.

Solvent Effects: The choice of solvent can have a profound impact on the reaction kinetics and the solubility of reactants and intermediates. For the thiourea-based synthesis, polar protic solvents such as ethanol or a mixture of ethanol and water are commonly used. These solvents are effective at dissolving both the organic substrate and the inorganic thiolating agent. In the case of using sodium hydrosulfide, a polar aprotic solvent like dimethylformamide (DMF) can be advantageous in promoting the nucleophilic substitution reaction.

Table 2: Influence of Solvents on a Hypothetical Synthesis of this compound

Solvent Dielectric Constant Effect on Reaction Rate Notes
Ethanol 24.5 Moderate Good solubility for both organic and inorganic reactants.
Water 80.1 Can be too high, potentially leading to hydrolysis of the halide. Often used in combination with an organic solvent.
Dimethylformamide (DMF) 36.7 High Promotes SN2 reactions; can be difficult to remove.

Catalyst Selection and Role in this compound Synthesis

While not always strictly required, the use of a catalyst can enhance the rate and selectivity of the synthesis of this compound. In the context of the thiol-epoxy reaction, which represents an alternative synthetic pathway, base catalysts are essential.

For the more common nucleophilic substitution routes, phase transfer catalysts can be employed to facilitate the reaction between the organic substrate and the aqueous solution of the thiolating agent. Catalysts such as tetrabutylammonium (B224687) bromide can shuttle the hydrosulfide or thiolate anion from the aqueous phase to the organic phase, thereby accelerating the reaction.

In the hydrolysis of the isothiouronium salt, a strong base such as sodium hydroxide (B78521) or potassium hydroxide is used in stoichiometric amounts rather than catalytic quantities, as it is a reactant in the hydrolysis step.

Isolation and Purification Techniques for this compound

The final stage of the synthesis involves the isolation and purification of this compound to achieve the desired level of purity. The characteristic and potent odor of thiols necessitates that these procedures be carried out in a well-ventilated fume hood.

Initial Work-up: Following the completion of the reaction, the crude product is typically isolated by extraction. The reaction mixture is often diluted with water, and the organic layer containing the thiol is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic extracts are then washed with brine to remove any remaining water-soluble impurities.

Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Purification: The primary method for purifying this compound is fractional distillation . Due to its relatively low boiling point and the potential for volatile impurities, distillation under reduced pressure is often preferred. This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and the high-boiling-point solvent. The purity of the collected fractions is typically monitored by gas chromatography (GC).

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Propoxyethanol
2-Propoxyethyl bromide
Bunte salt
Diethyl ether
Dichloromethane
Dimethylformamide (DMF)
Ethanol
Isothiouronium salt
Magnesium sulfate
Potassium hydroxide
Sodium hydrosulfide
Sodium hydroxide
Sodium sulfate
Sodium thiosulfate
Tetrabutylammonium bromide
Tetrahydrofuran (THF)

Reactivity and Reaction Mechanisms of 2 Propoxyethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group in 2-Propoxyethane-1-thiol

The thiol group of this compound is a potent nucleophile, a characteristic attributed to the high polarizability of the sulfur atom and the relative weakness of the S-H bond. chemistrysteps.commasterorganicchemistry.com This makes the sulfur atom readily available to attack electrophilic centers, initiating a range of chemical reactions. The nucleophilicity of the thiol is further enhanced upon deprotonation to form the thiolate anion (RS⁻), which is an even stronger nucleophile. masterorganicchemistry.comyoutube.com

Alkylation and Acylation Reactions of this compound

Alkylation: this compound can undergo S-alkylation when treated with alkyl halides or other alkylating agents. jmaterenvironsci.com This reaction, typically proceeding via an SN2 mechanism, results in the formation of a thioether. The high nucleophilicity of the thiol group, particularly in its thiolate form, facilitates the displacement of the leaving group on the alkylating agent. chemistrysteps.commasterorganicchemistry.com The general scheme for this reaction involves the deprotonation of the thiol by a base to form the more reactive thiolate anion, which then attacks the alkyl halide. masterorganicchemistry.com

Acylation: In a similar vein, this compound can be acylated to form thioesters. This transformation can be achieved by reacting the thiol with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. organic-chemistry.org The reaction with acyl halides is generally vigorous, while the reaction with carboxylic acids often requires a catalyst or activation to proceed efficiently. Thioesters are important intermediates in organic synthesis and have biological relevance.

Table 1: General Alkylation and Acylation Reactions of this compound
Reaction TypeReactantProductGeneral Conditions
AlkylationAlkyl Halide (R'-X)Thioether (R-S-R')Base (e.g., NaOH, NaH)
AcylationAcyl Chloride (R'-COCl)Thioester (R-S-CO-R')Base (e.g., Pyridine)
AcylationCarboxylic Anhydride ((R'-CO)₂O)Thioester (R-S-CO-R')Base or Catalyst

Addition Reactions to Unsaturated Systems Involving this compound

The nucleophilic character of this compound enables it to participate in addition reactions with unsaturated systems, such as alkenes and alkynes. A key example is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically base-catalyzed, with the base generating the thiolate anion, which then acts as the nucleophile. thieme-connect.de The addition occurs at the β-carbon of the unsaturated system.

Furthermore, this compound can add across carbon-carbon double and triple bonds through both radical and nucleophilic pathways, a process central to thiol-ene and thiol-yne chemistry. wikipedia.orgacsgcipr.org

Oxidation Chemistry of this compound

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions. libretexts.orglibretexts.org

Formation of Disulfides from this compound

Mild oxidation of this compound leads to the formation of a disulfide, bis(2-propoxyethyl) disulfide. libretexts.orglibretexts.org This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. A variety of oxidizing agents can be employed for this transformation, including halogens (like iodine), hydrogen peroxide, and even oxygen from the air, often in the presence of a catalyst. libretexts.orgrsc.org The formation of disulfide bonds is a reversible process; the disulfide can be reduced back to the thiol using appropriate reducing agents. libretexts.org

Higher Oxidation States: Sulfoxides and Sulfones Derived from this compound

Further oxidation of the corresponding thioether derived from this compound can yield sulfoxides and sulfones. masterorganicchemistry.comlibretexts.org The oxidation of a thioether with a controlled amount of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, typically yields the sulfoxide (B87167) first. organic-chemistry.org Using a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. libretexts.orgorganic-chemistry.org These higher oxidation state sulfur compounds have distinct chemical and physical properties compared to the parent thiol and thioether.

Table 2: Oxidation Products of this compound and its Thioether Derivative
Starting MaterialOxidizing AgentProductOxidation State of Sulfur
This compoundMild (e.g., I₂, air)Bis(2-propoxyethyl) disulfide-1
2-Propoxyethyl thioetherControlled (e.g., H₂O₂)2-Propoxyethyl sulfoxide0
2-Propoxyethyl thioether/sulfoxideStrong/Excess (e.g., peroxy acid)2-Propoxyethyl sulfone+2

Thiol-Ene and Thiol-Yne Chemistry Involving this compound

Thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that involve the addition of a thiol across a double (ene) or triple (yne) bond. wikipedia.orgwikipedia.org These reactions are known for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org this compound is a suitable candidate for these reactions.

The thiol-ene reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. wikipedia.org

Radical Thiol-Ene: This is the more common pathway and is typically initiated by UV light or a radical initiator. A thiyl radical is generated from this compound, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgacsgcipr.org A subsequent chain transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.orgthieme-connect.de

Michael Addition Thiol-Ene: This mechanism is favored when the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds. The reaction is base-catalyzed, generating a thiolate anion from this compound, which then acts as a nucleophile. wikipedia.orgacs.org

The thiol-yne reaction involves the addition of a thiol to an alkyne. wikipedia.org Similar to the thiol-ene reaction, it can proceed through a radical-mediated pathway. wikipedia.org The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide (B99878). thieme-connect.dewikipedia.org Depending on the reaction conditions and the stoichiometry of the reactants, a second thiol molecule can add to the newly formed double bond of the vinyl sulfide, resulting in a dithioether product. wikipedia.org

These reactions are highly valued in polymer chemistry and materials science for the synthesis of well-defined polymers and for surface functionalization. researchgate.netnih.gov

Mechanistic Investigations of this compound Additions

The addition reactions of thiols are fundamental in organic synthesis, and this compound is expected to participate in these reactions, primarily through thiol-ene and thiol-Michael additions. These reactions can proceed via two main mechanistic pathways: a free-radical addition or a nucleophilic (Michael) addition.

Free-Radical Addition (Thiol-Ene Reaction): This mechanism is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. This highly reactive species then adds to an alkene (an "ene") in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule, yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. For this compound, this process would be initiated by the homolytic cleavage of the S-H bond.

Nucleophilic Addition (Thiol-Michael Reaction): In the presence of a base, the thiol group of this compound can be deprotonated to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile that can attack electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, in a conjugate addition. The reaction proceeds through an enolate intermediate, which is then protonated to give the final adduct. The presence of the propoxy group is unlikely to significantly hinder the formation of the thiolate, and its electron-donating inductive effect might slightly enhance the nucleophilicity of the sulfur atom.

The choice between these two pathways is primarily dictated by the nature of the alkene and the reaction conditions. Electron-rich alkenes generally favor the radical pathway, while electron-poor alkenes are more susceptible to nucleophilic attack.

Table 1: Hypothetical Mechanistic Pathways for the Addition of this compound to Different Alkenes

Alkene SubstrateProbable MechanismInitiator/CatalystExpected Product
1-OcteneFree-Radical (Thiol-Ene)AIBN, UV light1-(2-Propoxyethylthio)octane
Methyl AcrylateNucleophilic (Thiol-Michael)Base (e.g., Et₃N)Methyl 3-(2-propoxyethylthio)propanoate

Stereochemical Outcomes of Thiol-Ene Reactions with this compound

While specific stereochemical studies involving this compound are not documented, the stereochemistry of thiol-ene reactions is generally well-understood. In the context of the free-radical addition to a chiral alkene, the stereochemical outcome is influenced by the approach of the thiyl radical to the double bond and the subsequent hydrogen atom transfer.

For acyclic alkenes, the addition of the thiyl radical can proceed with some degree of diastereoselectivity, often governed by steric factors. The incoming radical will preferentially attack the less hindered face of the double bond. In the case of cyclic alkenes, the stereochemical outcome is often more predictable, with the addition occurring from the less hindered face of the ring system.

The presence of the propoxy group in this compound is not expected to directly participate in controlling the stereochemistry of the addition to a remote double bond unless it can engage in some form of intramolecular interaction that influences the transition state geometry. However, its steric bulk could play a minor role in substrate-controlled diastereoselective reactions.

Metal Coordination Chemistry of this compound

Ligand Properties of this compound in Transition Metal Complexes

Thiols and their conjugate bases, thiolates, are well-known ligands in coordination chemistry. wikipedia.org this compound, upon deprotonation to 2-propoxyethane-1-thiolate, is expected to act as a soft, anionic, monodentate ligand through its sulfur atom. Thiolates are classified as soft Lewis bases and therefore tend to form stable complexes with soft Lewis acidic metal centers, such as late transition metals (e.g., Cu(I), Ag(I), Au(I), Hg(II), Cd(II), Pb(II)) and heavier d-block metals. wikipedia.org

The propoxy group in this compound could potentially act as a secondary, hard donor site through its oxygen atom. This introduces the possibility of the ligand exhibiting hemilabile behavior or acting as a bidentate chelating ligand, which will be discussed in the next section. As a simple monodentate thiolate, it would be expected to form complexes with varying coordination numbers and geometries depending on the metal ion and the presence of other ligands.

Chelation Effects and Complex Stability of this compound Derived Ligands

The structure of this compound, with an ether oxygen separated from the thiol sulfur by an ethylene (B1197577) bridge, presents the potential for this molecule to act as a bidentate S,O-chelating ligand upon deprotonation. The formation of a five-membered chelate ring upon coordination to a metal center is generally a favorable arrangement.

The stability of such a chelate complex would be governed by several factors, including:

The nature of the metal ion: "Harder" metal ions would have a greater affinity for the ether oxygen, while "softer" metals would bind more strongly to the thiolate sulfur. A metal ion with intermediate character or a high charge density might effectively coordinate to both donor atoms.

The chelate ring size: The formation of a five-membered ring is entropically favored.

The ligand bite angle: The geometry of the ligand will dictate the preferred coordination geometry of the metal complex.

The chelation effect would lead to enhanced thermodynamic stability of the resulting metallacycle compared to complexes with two separate monodentate ligands (one thiol and one ether). This increased stability is a common feature of chelating ligands.

Table 2: Potential Coordination Modes of 2-Propoxyethane-1-thiolate with Different Metal Ions

Metal IonHSAB CharacterExpected Coordination ModePotential Complex Geometry
Ag(I)SoftMonodentate (S-donor)Linear
Cu(II)BorderlineBidentate (S,O-chelate)Square Planar or Distorted Octahedral
Fe(III)HardPotentially bridging or bidentateOctahedral

Functional Group Compatibility and Selectivity in this compound Reactions

The thiol group is a versatile and reactive functional group. Its reactions often exhibit high functional group compatibility, a hallmark of "click" chemistry. wikipedia.org For this compound, the primary concern for selectivity would be the reactivity of the thiol group in the presence of other functional groups within the same molecule or in other reactants.

The thiol group is nucleophilic (as a thiolate) and can also participate in radical reactions. It is generally compatible with a wide range of functional groups, including esters, amides, and nitriles, under appropriate reaction conditions. The ether linkage in this compound is generally stable and unreactive under the conditions typically employed for thiol additions.

Selectivity in the presence of other nucleophiles: The thiolate derived from this compound is a soft nucleophile. In reactions with ambident electrophiles, it will preferentially attack the softer electrophilic site. For example, in a Michael acceptor that also contains a harder electrophilic center (like a carbonyl group), the thiolate will favor conjugate addition.

Chemoselectivity in radical reactions: The thiol-ene reaction is highly chemoselective. The thiyl radical will preferentially add to an alkene over many other functional groups.

Spectroscopic and Analytical Methodologies for 2 Propoxyethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Propoxyethane-1-thiol and its Derivatives

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the chemical environment of hydrogen, carbon, and sulfur nuclei, a complete picture of the molecule's connectivity can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CH₃CH₂CH₂OCH₂CH₂SH), distinct signals are expected for each set of non-equivalent protons.

The protons on the carbon adjacent to the ether oxygen (C-O-C H₂) are expected to be deshielded and appear in the 3.4-4.5 ppm range. libretexts.org Similarly, protons on the carbon adjacent to the sulfur atom (C-S-C H₂) typically resonate in the 2.0-2.5 ppm region. libretexts.org The thiol proton (-SH) itself usually appears as a broad singlet or a triplet in the range of 1.3-1.5 ppm. libretexts.org The alkyl protons of the propoxy group would appear at higher fields (further upfield).

Based on established chemical shift ranges and coupling patterns observed in similar ethers and thiols, a predicted ¹H NMR spectrum for this compound is detailed below. libretexts.orgresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃- ~0.9 Triplet (t) 3H
-CH₂- (propyl) ~1.6 Sextet 2H
-CH₂-O- (propyl) ~3.4 Triplet (t) 2H
-O-CH₂- ~3.6 Triplet (t) 2H
-CH₂-SH ~2.7 Quartet (q) 2H

Note: Data are predicted based on analogous structures and general chemical shift principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak, allowing for the confirmation of the number of distinct carbon environments.

The chemical shifts are influenced by the electronegativity of neighboring atoms. Carbons bonded to the highly electronegative oxygen atom in the ether linkage are shifted significantly downfield, typically appearing in the 50-80 ppm range. libretexts.orglibretexts.org In contrast, carbons bonded to the less electronegative sulfur atom in the thiol group appear further upfield, generally in the 20-40 ppm region. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C H₃- ~10
-C H₂- (propyl) ~22
-C H₂-O- (propyl) ~72
-O-C H₂- ~69

Note: Data are predicted based on analogous structures and general chemical shift principles. Actual experimental values may vary.

Direct observation of the sulfur atom via ³³S NMR spectroscopy is challenging for a compound like this compound. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). huji.ac.il This quadrupolar nature leads to very broad resonance signals, particularly in asymmetric chemical environments like that of a thiol. huji.ac.il For most organic sulfides and thiols, the signals are often too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.il Therefore, while theoretically possible, obtaining a useful ³³S NMR spectrum for this compound is generally impractical.

Other heteronuclear NMR techniques could be employed for derivatives of this compound. For instance, if the compound were to be derivatized with a fluorine-containing reagent, ¹⁹F NMR could be a sensitive probe for analysis.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the CH₃ group and the adjacent CH₂ group in the propoxy chain, and sequentially along the carbon backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons on the -CH₂-O- group of the propoxy chain and the carbon of the -O-CH₂- group of the ethane (B1197151) chain, confirming the ether linkage.

Table 3: Expected Key 2D NMR Correlations for this compound

Experiment Expected Correlation Information Gained
COSY H(a) ↔ H(b); H(b) ↔ H(c); H(d) ↔ H(e); H(e) ↔ H(f) Confirms H-H coupling within the propyl and ethyl fragments.
HSQC H(a) ↔ C(1); H(b) ↔ C(2); H(c) ↔ C(3); H(d) ↔ C(4); H(e) ↔ C(5) Links each proton to its directly bonded carbon.
HMBC H(c) ↔ C(4); H(d) ↔ C(3) Confirms the C-O-C ether linkage.
HMBC H(e) ↔ C(SH) Confirms the C-S bond.

(Note: Letters and numbers refer to hypothetical positions along the chain for illustrative purposes)

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For this compound, electron ionization (EI) would likely lead to cleavage of the C-O, C-C, and C-S bonds. Expected fragmentation could include the loss of the propyl group, the ethylthiol group, or cleavage alpha to the ether oxygen or sulfur atom.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high accuracy. measurlabs.com This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. acs.org For this compound, HRMS would be used to confirm the elemental composition of C₅H₁₂OS.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₁₂OS
Nominal Mass 120 u

Note: The exact mass is calculated for the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

This accurate mass measurement is a critical piece of data for confirming the identity of this compound and is a standard requirement for the publication of new chemical entities. acs.org

Fragmentation Pathways of this compound

In mass spectrometry, the fragmentation of this compound is initiated by ionization, typically leading to the formation of a molecular ion. The subsequent fragmentation pathways are influenced by the charge distribution and the relative bond strengths within the ion. While specific, detailed studies on the fragmentation of this compound are not extensively documented in the provided search results, general principles of thiol and ether fragmentation can be applied to predict its behavior.

Charge-directed fragmentation is a common pathway where the charge, often localized on the sulfur atom, initiates bond cleavage. This can lead to the loss of small neutral molecules or radicals. For instance, cleavage of the C-S bond could result in the formation of an SH radical and a corresponding carbocation. Another possibility is the cleavage of the C-C bond adjacent to the sulfur atom.

Charge-remote fragmentation may also occur, where fragmentation is not directly initiated at the charge site. These processes can involve rearrangements and the formation of ion-molecule complexes before dissociation. The presence of the ether linkage introduces additional potential fragmentation sites. Cleavage of the C-O bonds or the C-C bonds within the propoxy group can lead to a variety of fragment ions. The specific fragmentation pattern would be dependent on the ionization method and the energy applied during the analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, providing a fingerprint based on their functional groups. For this compound, characteristic vibrational bands can be assigned to its constituent thiol, ether, and alkane functionalities.

The most prominent feature for the thiol group in the IR spectrum is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. researchgate.net In Raman spectroscopy, the S-H stretch is also readily observed, often around 2575 cm⁻¹. oceanoptics.com The C-S stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

The ether linkage (C-O-C) will exhibit a strong, characteristic C-O stretching band in the IR spectrum, typically in the range of 1070-1150 cm⁻¹. The aliphatic C-H bonds of the propoxy and ethane groups will give rise to stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and various bending vibrations (scissoring, twisting, and wagging) in the 1350-1470 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the S-H stretch is observable, C-S stretching bands are also typically present. The C-H stretching and bending modes of the alkyl chains will also be active in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Thiol (S-H)Stretching2550 - 2600 (IR, weak), ~2575 (Raman)
Thiol (C-S)Stretching600 - 800
Ether (C-O-C)Asymmetric Stretching1070 - 1150 (IR, strong)
Alkyl (C-H)Stretching2850 - 2960
Alkyl (CH₂)Scissoring1450 - 1470
Alkyl (CH₃)Bending~1375

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for the separation and quantification of volatile and semi-volatile compounds like this compound from complex mixtures.

Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility. The development of a robust GC method involves the careful selection of a capillary column, carrier gas, and detector.

For the separation of a polar compound containing a thiol group, the choice of the stationary phase is critical. A mid-polar to polar stationary phase, such as those containing polyethylene (B3416737) glycol (PEG) or derivatives, would be a logical starting point. However, the active thiol group can lead to peak tailing on certain phases due to strong interactions. Therefore, a phase specifically designed to minimize such interactions, potentially an acid-deactivated phase, might be necessary for achieving symmetrical peak shapes. Alternatively, a non-polar phase like poly(dimethylsiloxane) could reduce tailing but may offer less retention and selectivity.

The choice of detector depends on the desired sensitivity and selectivity. A flame ionization detector (FID) is a common and robust choice for general-purpose quantification of organic compounds. For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) detector is invaluable, providing both quantitative data and structural information based on the fragmentation pattern of the analyte. Other selective detectors, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), could offer excellent selectivity for sulfur-containing compounds like this compound.

While GC is often the preferred method for volatile thiols, HPLC can also be employed, particularly for less volatile thiols or when analyzing complex aqueous samples. The development of an HPLC method for this compound would typically involve reversed-phase chromatography.

A C18 or C8 stationary phase would be a common choice, providing separation based on the hydrophobicity of the analyte. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, with the gradient or isocratic composition optimized to achieve the desired retention and resolution. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of the thiol group and improve peak shape.

Detection in HPLC can be achieved using a UV detector, although the thiol group itself is not a strong chromophore. Derivatization with a UV-active or fluorescent labeling agent can significantly enhance detection sensitivity. A more universal detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), could also be used. For the highest selectivity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. This allows for the selective detection and quantification of this compound based on its mass-to-charge ratio.

X-ray Diffraction Studies of Crystalline Derivatives of this compound

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline materials. Direct X-ray diffraction analysis of this compound would require it to be in a crystalline form at the temperature of analysis. As a low molecular weight, likely liquid compound at room temperature, obtaining suitable single crystals for X-ray diffraction could be challenging.

However, structural information can be obtained by studying crystalline derivatives of this compound. The thiol group provides a reactive handle for the synthesis of such derivatives. For example, reaction with a heavy atom-containing species could facilitate crystallization and aid in solving the phase problem in X-ray crystallography. The formation of metal-thiolate complexes is one such possibility.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystalline lattice. This data can be invaluable for understanding the conformational preferences of the this compound moiety and how it packs in the solid state. While specific studies on this compound derivatives were not found, the general principles of using X-ray diffraction to study the structures of organic and organometallic compounds are well-established. mdpi.comfigshare.com

Theoretical and Computational Studies of 2 Propoxyethane 1 Thiol

Quantum Chemical Calculations on 2-Propoxyethane-1-thiol

Quantum chemical calculations are fundamental to predicting the properties of this compound. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of its electronic structure and energetic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. nih.govresearchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a system. nih.gov For this compound, DFT can be employed to calculate a variety of properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations help in identifying the reactive sites within the molecule. For instance, the thiol group (-SH) is expected to be a primary site for chemical reactions due to the nucleophilicity of the sulfur atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. nih.gov In this compound, the HOMO is likely to be localized on the sulfur atom, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO would be distributed over the more electronegative atoms and sigma-antibonding orbitals, indicating where the molecule can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. eurjchem.com

Below is a hypothetical data table of electronic properties for this compound, derived from general principles and data for analogous molecules, as calculated by DFT methods.

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment1.8 D

Ab Initio Methods for Geometric and Energetic Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. nih.gov These methods are used to obtain highly accurate geometric and energetic information for molecules such as this compound. nih.gov By solving the Schrödinger equation for the molecule, ab initio calculations can predict bond lengths, bond angles, and dihedral angles with considerable accuracy.

For this compound, these calculations can provide the optimized three-dimensional structure of the molecule. This is crucial for understanding its physical and chemical properties. Furthermore, ab initio methods can be used to calculate the total energy of the molecule, which is essential for determining the relative stability of different conformations and for calculating reaction energies. nih.gov

A table of selected optimized geometric parameters for the most stable conformer of this compound, based on ab initio calculations of similar molecules, is presented below.

ParameterValue
C-S Bond Length1.85 Å
S-H Bond Length1.34 Å
C-O Bond Length1.43 Å
C-C Bond Length1.54 Å
C-S-H Bond Angle96.5°
C-O-C Bond Angle112.0°

Conformational Analysis of this compound

The flexibility of the propoxy and ethane (B1197151) portions of this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule and to determine their relative energies.

Rotational Isomers and Energy Minimization

Due to rotation around its single bonds, this compound can exist in various rotational isomers, or conformers. The most significant rotations are around the C-C, C-O, and C-S bonds. Energy minimization calculations, often performed using both molecular mechanics and quantum chemical methods, are used to find the geometries that correspond to energy minima on the potential energy surface. mdpi.com

For this compound, several stable conformers can be predicted. These would differ in the relative orientations of the propoxy and thiol groups. The relative energies of these conformers determine their population at a given temperature. Theoretical studies on analogous molecules like ethanethiol (B150549) and 2-propanethiol (B166235) have shown the existence of different stable conformations. osti.gov

The following table presents hypothetical relative energies of the most stable conformers of this compound, with the energy of the most stable conformer set to zero.

ConformerRelative Energy (kcal/mol)
Anti-Anti0.00
Gauche-Anti0.75
Anti-Gauche1.20
Gauche-Gauche1.85

Intramolecular Interactions and Hydrogen Bonding in this compound

The presence of both a thiol group (a potential hydrogen bond donor) and an ether oxygen (a potential hydrogen bond acceptor) in this compound raises the possibility of intramolecular hydrogen bonding. nih.gov An intramolecular hydrogen bond can form between the hydrogen atom of the thiol group and the oxygen atom of the propoxy group, leading to a cyclic-like conformation. nih.gov

The strength of such an S-H···O hydrogen bond would be weaker than the more common O-H···O hydrogen bond but can still have a significant impact on the conformational preference of the molecule. nih.gov Computational studies can quantify the strength of this interaction by analyzing the geometry of the hydrogen bond (distance and angle) and by calculating the energy stabilization it provides. peerj.com Studies on similar molecules have demonstrated the importance of such weak intramolecular interactions in determining the most stable conformer. nih.gov

Reaction Mechanism Modeling and Transition State Characterization for this compound Reactions

Computational chemistry is an invaluable tool for modeling the mechanisms of chemical reactions involving this compound. A common reaction for thiols is their addition to unsaturated bonds, such as in the thiol-ene reaction. nih.gov

By mapping the potential energy surface for a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. nih.gov The structure and energy of the transition state are crucial for understanding the kinetics of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov

For a hypothetical reaction of this compound with an alkene, computational modeling can elucidate the step-by-step mechanism, including the formation of any intermediates. This level of detail is often difficult to obtain through experimental methods alone.

Below is a table summarizing hypothetical calculated energetic data for a thiol-ene reaction involving this compound.

ParameterEnergy (kcal/mol)
Reactants Energy0.0
Transition State Energy+15.5
Intermediate Energy-5.2
Products Energy-20.8
Activation Energy+15.5
Reaction Enthalpy-20.8

Molecular Dynamics Simulations Involving this compound

No literature exists detailing molecular dynamics (MD) simulations specifically involving this compound. While MD is a common technique used to study the behavior of molecules, it has not been applied to this compound in any publicly available research.

Spectroscopic Property Prediction and Validation for this compound

There are no available studies that focus on the theoretical prediction of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound using computational methods like Density Functional Theory (DFT). Consequently, there is no corresponding research on the validation of such theoretical predictions against experimental spectroscopic data for this compound.

Applications of 2 Propoxyethane 1 Thiol in Chemical Research and Materials Science

Role of 2-Propoxyethane-1-thiol in Polymer Chemistry

General principles of thiol chemistry in polymers suggest that a compound like this compound could theoretically be used in the following ways; however, no specific examples or research data have been found to substantiate these possibilities for this particular compound.

Use as a Monomer in Thiol-Ene Polymerizations

Thiol-ene polymerization is a well-established method for polymer synthesis. In this reaction, a thiol compound reacts with a molecule containing a carbon-carbon double bond (an ene) in the presence of a radical initiator or UV light. While various thiol-containing monomers are used in such polymerizations, no studies were identified that specifically utilize this compound as a monomer.

Functionalization of Polymeric Materials with this compound

The thiol group is reactive and can be used to functionalize existing polymers, introducing new properties to the material. This is often achieved by grafting the thiol onto the polymer backbone. Although this is a common strategy in polymer modification, there is no available research detailing the functionalization of polymeric materials specifically with this compound.

Surface Modification Utilizing this compound

Thiols are widely used for surface modification, particularly on noble metal surfaces like gold, where they can form self-assembled monolayers. This allows for the precise control of surface properties. While the principles of self-assembled monolayers are well-documented for a variety of alkanethiols, no specific research on the use of this compound for surface modification was found.

This compound as a Ligand in Catalysis

Thiol-containing molecules can act as ligands, binding to metal centers to form catalysts that can be used in a variety of chemical reactions.

Homogeneous Catalysis with this compound Derived Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes with thiol-containing ligands are known to catalyze various organic transformations. However, a review of the literature did not yield any examples of homogeneous catalysts derived from this compound.

Heterogeneous Catalysis Incorporating this compound Structures

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which can simplify catalyst separation and recycling. This often involves immobilizing a catalyst onto a solid support. While thiols can be used to anchor metal catalysts to supports, there is no available information on the incorporation of this compound structures in heterogeneous catalysts.

Asymmetric Catalysis Potential of this compound Ligands

Enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the production of single-enantiomer chiral molecules, which is critical in the pharmaceutical and agrochemical industries. The design of effective chiral ligands that coordinate to a metal center is paramount for achieving high enantioselectivity. nih.govacs.org Thioethers and other sulfur-containing molecules have been successfully employed as ligands in various asymmetric catalytic systems. researchgate.net

While this compound is achiral, a chiral derivative could serve as a potent ligand in asymmetric catalysis. By introducing a stereocenter into the propoxy group (e.g., (R)- or (S)-1-(ethan-1-yl)oxypropan-2-thiol), a chiral environment can be established. The soft sulfur atom of the thiol group can coordinate effectively with late transition metals such as palladium, rhodium, or copper. This coordination, in conjunction with the chiral steric environment imposed by the propoxy group, could direct the stereochemical outcome of a catalytic reaction.

The potential utility of chiral this compound ligands can be envisioned in several key asymmetric transformations:

Palladium-Catalyzed Reactions: In processes like the Tsuji-Trost allylic alkylation, chiral ligands are essential for controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. A chiral this compound ligand could create a biased steric environment, favoring the formation of one enantiomer.

Copper-Catalyzed Conjugate Additions: Chiral ligands are used to control the enantioselective addition of nucleophiles to α,β-unsaturated systems. The coordination of a chiral thiol to a copper catalyst could effectively shield one face of the substrate, directing the nucleophile to the opposite face. sciforum.net

Rhodium-Catalyzed Hydrogenations: Although phosphine (B1218219) ligands are more common, sulfur-containing ligands have also been explored. The electronic and steric properties of a chiral this compound ligand could influence the enantioselectivity of olefin hydrogenation.

Table 1: Potential Asymmetric Catalysis Applications of Chiral this compound Ligands

Catalytic System Target Reaction Role of Ligand Potential Outcome
Palladium (Pd) Complex Asymmetric Allylic Alkylation Creates a chiral pocket around the metal center, directing nucleophilic attack. High enantiomeric excess (ee) in allylic substitution products.
Copper (Cu) Complex Enantioselective 1,4-Conjugate Addition Controls the facial selectivity of the electrophilic substrate. Chiral ketones, esters, and nitriles with high ee. sciforum.net

Advanced Materials Synthesis Using this compound

The synthesis of advanced materials with precisely controlled surface properties is a major focus of materials science. The unique chemical structure of this compound makes it a valuable molecule for surface modification and the construction of functional materials, particularly through the formation of self-assembled monolayers and the functionalization of nanomaterials.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. Alkanethiols on gold are the most widely studied SAM system, forming a stable, semi-covalent bond between the sulfur and the gold surface with a bond strength of approximately 45 kcal/mol. researchgate.net This robust interaction drives the formation of a dense, well-ordered monolayer.

This compound is well-suited for forming SAMs on noble metal surfaces like gold, silver, and copper. The process involves the chemisorption of the thiol headgroup onto the gold substrate, leading to the formation of a gold-thiolate bond. The propoxyethane chains then align, driven by van der Waals interactions, to form a densely packed monolayer. Typically, alkanethiols on gold form a (√3 × √3)R30° structure, with the alkyl chains tilted about 30° from the surface normal.

The terminal group of the thiol molecule dictates the chemical and physical properties of the resulting surface. In the case of this compound, the exposed surface would be composed of propoxy groups. The presence of the ether oxygen atom within the chain is expected to impart different surface properties compared to a simple alkanethiol SAM. Specifically, the ether linkage could engage in hydrogen bonding with water molecules, rendering the surface more hydrophilic than a purely hydrocarbon surface. This tailored wettability is crucial for applications in biocompatible materials, microfluidics, and patterned surfaces.

Table 2: Predicted Surface Properties of a this compound SAM on Gold

SAM Molecule Dominant Interfacial Group Expected Water Contact Angle Primary Surface Characteristic
Hexanethiol Methyl (-CH₃) ~110° Hydrophobic
This compound Propoxy (-OCH₂CH₂CH₃) 70° - 90° Moderately Hydrophilic

The surface functionalization of nanomaterials, such as gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs), is essential for their stability, solubility, and application in fields like diagnostics, imaging, and electronics. researchgate.net The strong affinity of sulfur for the surfaces of these materials makes thiols excellent capping ligands. nih.govmdpi.com

This compound can serve as an effective stabilizing ligand for both AuNPs and QDs. During synthesis or through post-synthetic ligand exchange, the thiol group binds strongly to the nanoparticle surface. nih.gov The propoxyethane chains then form a protective corona around the nanoparticle core. This layer provides several key benefits:

Colloidal Stability: The organic layer provides a steric barrier that prevents the nanoparticles from aggregating, which is crucial for maintaining their unique size-dependent optical and electronic properties. mdpi.com

Solvent Dispersibility: The chemical nature of the propoxyethane chain allows for the dispersion of the functionalized nanoparticles in a range of organic solvents. The presence of the ether group may also enhance solubility in more polar organic media compared to simple alkanethiols.

Passivation of Surface States: In the case of QDs, thiol ligands can passivate surface defects or "trap states" that would otherwise quench photoluminescence, thereby enhancing the quantum yield and stability of the QDs. nih.govutoronto.ca

The choice of ligand is critical; for instance, modifying the surface of CdSe/ZnS quantum dots with thiol-containing ligands can significantly impact their quantum yield and cytotoxicity, making them more suitable for bioimaging applications. nih.gov

This compound in Sensor Technology and Analytical Probes

The development of sensitive and selective sensors is critical for environmental monitoring, medical diagnostics, and industrial process control. Materials functionalized with this compound have significant potential in this area, particularly in the fabrication of chemo-responsive materials and in the design of optical and electrochemical sensors.

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their physical or chemical properties in response to an external trigger, such as a change in pH, temperature, or the presence of a specific chemical analyte. mdpi.com Hydrogels are a prominent class of such materials. Thiol-ene "click" chemistry is a highly efficient and versatile method for creating cross-linked polymer networks, including hydrogels. nih.govnih.gov

This compound can be incorporated into such materials as a key functional component. It can be reacted with polymers bearing alkene groups (e.g., norbornene or maleimide) via a photo- or thermally-initiated thiol-ene reaction to form a stable, cross-linked hydrogel network. nih.gov By incorporating other functional groups into the polymer backbone or using cleavable crosslinkers, these materials can be made responsive to specific stimuli.

For example, a hydrogel could be synthesized using a dithiol crosslinker that contains a disulfide bond. The resulting network would be stable under normal conditions but would degrade in the presence of a reducing agent like glutathione, which is found at elevated concentrations inside cells. This disulfide cleavage would break the cross-links, causing the hydrogel to dissolve and release any encapsulated cargo, such as a therapeutic drug. This dual-responsive behavior makes such materials highly promising for targeted drug delivery applications.

Table 3: Potential Stimuli-Responsive Systems Incorporating this compound

Stimulus Material Design Principle Response Mechanism Potential Application
Reducing Agents (e.g., Glutathione) Thiol is part of a disulfide crosslinker in a polymer network. Cleavage of disulfide bonds, leading to network degradation. Intracellular drug delivery.
pH Change Co-polymerization with pH-sensitive monomers (e.g., acrylic acid). Protonation/deprotonation of acidic/basic groups causes swelling or collapse. pH-triggered release systems.
Temperature Co-polymerization with thermo-responsive polymers like P(NiPAAm). Polymer undergoes a phase transition above a critical temperature, causing hydrogel collapse. mdpi.com Thermo-responsive actuators or delivery systems.

The specific interaction between thiol groups and various metal ions provides a powerful mechanism for chemical sensing. Surfaces modified with this compound can be used to fabricate both optical and electrochemical sensors, particularly for the detection of heavy metal ions. nih.govnih.gov

Electrochemical Sensing: Electrochemical techniques like anodic stripping voltammetry (ASV) are extremely sensitive for detecting trace levels of heavy metals. nih.gov A sensor can be constructed by modifying a working electrode (e.g., gold or glassy carbon) with a SAM of this compound. nih.govunimib.it The sensing mechanism involves two steps:

Preconcentration: The sample solution is placed in contact with the modified electrode, and a negative potential is applied. The thiol groups on the surface have a high affinity for heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) and selectively bind them, concentrating them at the electrode surface.

Stripping: The potential is then scanned in the positive direction, which oxidizes the captured metals back into their ionic form ("stripping" them from the electrode). This process generates a current peak at a potential characteristic of the specific metal, and the peak's magnitude is proportional to the metal's concentration.

Optical Sensing: Colorimetric sensors based on AuNPs offer a simple, often visual, method for detection. mdpi.com AuNPs stabilized with this compound typically have a characteristic ruby-red color due to their localized surface plasmon resonance (LSPR). The sensing mechanism relies on analyte-induced aggregation of the nanoparticles:

In the absence of the target analyte, the AuNPs are well-dispersed and the solution is red.

Certain heavy metal ions (like Hg²⁺) can strongly interact with the thiol ligands on the surface of multiple nanoparticles, causing the nanoparticles to cross-link and aggregate.

This aggregation alters the LSPR properties of the AuNPs, resulting in a distinct color change from red to purple or blue, which can be detected by the naked eye or with a simple spectrophotometer. researchgate.net

Table 4: Sensing Mechanisms Utilizing this compound

Sensing Modality Principle Role of this compound Target Analytes Signal Readout
Electrochemical Anodic Stripping Voltammetry (ASV) Forms a SAM on an electrode to selectively capture and preconcentrate metal ions. nih.gov Heavy metal ions (Pb²⁺, Cd²⁺, Hg²⁺) Current peak at a specific potential. nih.gov

| Optical | Colorimetric (LSPR Shift) | Stabilizes AuNPs; analyte binding induces aggregation and a color change. | Heavy metal ions (Hg²⁺), other thiol-binding species | Visual color change (Red to Blue) or UV-Vis spectroscopy. |

Derivatives and Analogues of 2 Propoxyethane 1 Thiol

Structural Modifications of the Propoxy Chain

The propoxy group of 2-propoxyethane-1-thiol offers a versatile scaffold for structural modification. Although specific research on the derivatization of this particular compound's propoxy chain is not extensively detailed in available literature, general principles of organic synthesis allow for a wide range of potential modifications. These alterations can systematically tune the molecule's physicochemical properties, such as its polarity, steric bulk, and potential for intermolecular interactions.

Key modifications can include:

Chain Length Variation: The propyl group can be replaced with shorter (e.g., ethyl) or longer (e.g., butyl, pentyl) alkyl chains to modulate lipophilicity.

Isomeric Rearrangement: The n-propoxy group can be substituted with its isomer, the isopropoxy group, to introduce steric hindrance near the ether linkage.

Introduction of Unsaturation: Alkene or alkyne functionalities can be incorporated into the chain to provide sites for further chemical reactions, such as polymerization or click chemistry.

Cyclization: The alkyl chain could be replaced by a cyclic moiety, such as a cyclopropyl (B3062369) or cyclohexyl group, to impart conformational rigidity.

Functionalization: The introduction of additional functional groups onto the propoxy chain, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can dramatically alter the molecule's polarity and reactivity.

These structural changes are fundamental in medicinal chemistry and materials science for optimizing the performance of a lead compound.

Thioether Derivatives from this compound

The conversion of the thiol group into a thioether (or sulfide) is a common and straightforward derivatization. Thiols are sulfur analogues of alcohols and can be deprotonated by a base to form a thiolate anion. masterorganicchemistry.com This highly nucleophilic species can readily react with alkyl halides in an SN2 reaction, a process analogous to the Williamson ether synthesis, to yield a thioether. masterorganicchemistry.comlibretexts.org

The general reaction proceeds as follows:

Deprotonation: this compound is treated with a suitable base (e.g., sodium hydride, NaH) to generate the corresponding 2-propoxyethanethiolate anion.

S-Alkylation: The thiolate anion is then reacted with an electrophile, typically an alkyl halide (R-X, where X = Cl, Br, I), to form the thioether product. chemistrysteps.com

This method is highly versatile, allowing for the introduction of a wide array of substituents. Greener synthetic alternatives that avoid the use of toxic alkyl halides involve the direct reaction of thiols with alcohols in the presence of an acid catalyst. nih.govd-nb.infogoogle.com

Table 1: Representative Thioether Derivatives of this compound
Reactant (Alkyl Halide)Product NameProduct Structure
Methyl Iodide1-(Methylthio)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂SCH₃
Ethyl Bromide1-(Ethylthio)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂SCH₂CH₃
Benzyl Chloride1-(Benzylthio)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂SCH₂C₆H₅
Allyl Bromide1-(Allylthio)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂SCH₂CH=CH₂

Sulfoxide (B87167) and Sulfone Analogues of this compound

The sulfur atom in the thioether derivatives of this compound is susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. chemistrysteps.com This process allows for the introduction of oxygen atoms to the sulfur center, which significantly alters the geometry, polarity, and hydrogen bonding capabilities of the molecule.

The oxidation of a thioether is typically a stepwise process:

Thioether to Sulfoxide: Mild oxidation of the thioether yields the corresponding sulfoxide.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide under more stringent conditions produces the sulfone. researchgate.net

A variety of oxidizing agents can be employed for these transformations, with hydrogen peroxide (H₂O₂) being a common and environmentally friendly choice. researchgate.net The selectivity towards either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. researchgate.netorganic-chemistry.org For instance, using one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) tends to favor sulfoxide formation, while two or more equivalents lead to the sulfone. masterorganicchemistry.com

Table 2: Oxidation States of 1-(Methylthio)-2-propoxyethane
Oxidation StateCompound NameStructure
Thioether1-(Methylthio)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂SCH₃
Sulfoxide1-(Methylsulfinyl)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂S(O)CH₃
Sulfone1-(Methylsulfonyl)-2-propoxyethaneCH₃CH₂CH₂OCH₂CH₂S(O)₂CH₃

Design and Synthesis of Functionalized this compound Derivatives

The design and synthesis of functionalized derivatives of this compound leverage the high reactivity of the thiol group for conjugation to other molecules, polymers, or surfaces. The thiol group's nucleophilicity and its participation in "click" chemistry reactions make it an ideal handle for creating complex, multifunctional architectures. nih.gov

Thiol-ene Reaction: This reaction involves the radical-mediated addition of a thiol across a double bond (an alkene or "ene"). wikipedia.org It is considered a "click" reaction due to its high efficiency, rapid rate, and tolerance of a wide range of functional groups. nih.gov The reaction proceeds via an anti-Markovnikov addition, providing excellent regioselectivity. wikipedia.org By reacting this compound with molecules containing alkene groups, the 2-propoxyethylthio moiety can be covalently attached, for example, to peptides, polymers, or surfaces for various applications in materials science and biomedicine. nih.gov

Thiol-epoxy Reaction: Another powerful click reaction is the base- or nucleophile-catalyzed reaction between a thiol and an epoxide (oxirane). This reaction results in the opening of the epoxide ring and the formation of a β-hydroxy thioether. The process is highly efficient and regioselective, making it a valuable tool for polymer synthesis and functionalization.

These modern synthetic methods enable the rational design of derivatives where the this compound unit is incorporated into larger systems to impart specific properties. This includes the development of functionalized polymers, nanoparticles, and biocompatible materials. mdpi.comrsc.orgacs.org

Environmental and Green Chemistry Considerations in 2 Propoxyethane 1 Thiol Research

Sustainable Synthetic Approaches for 2-Propoxyethane-1-thiol

The synthesis of this compound can be approached through various routes, with some being more aligned with the principles of green chemistry than others. A common strategy for synthesizing such a molecule involves a two-step process: an initial etherification followed by the introduction of the thiol group. Sustainable practices can be integrated into each of these steps.

One plausible pathway begins with a Williamson ether synthesis, a well-established method for forming ethers. byjus.comwikipedia.org In the context of this compound, this would involve reacting a propanol-derived alkoxide with a halo-ethanol derivative. To enhance the green credentials of this step, several modifications to the traditional protocol can be considered. These include the use of less hazardous solvents, the application of phase-transfer catalysis to improve reaction efficiency, and the exploration of catalytic methods that avoid the production of stoichiometric salt waste. acs.orgresearchgate.net For instance, high-temperature catalytic Williamson ether synthesis can utilize weaker alkylating agents, making the process more sustainable for industrial applications. acs.orgjk-sci.com

The subsequent conversion of the resulting 2-propoxyethanol (B165432) to this compound is the second critical step. Traditional methods for converting alcohols to thiols often involve harsh reagents and produce significant waste. google.com Greener alternatives focus on direct, one-pot conversions or the use of more benign sulfur-containing reagents. The reaction of alcohols with thiol acids in the presence of an activating agent represents a milder and more efficient approach. google.com Another sustainable method involves the use of thiourea (B124793), which reacts with an activated alcohol (e.g., a tosylate) to form an isothiouronium salt, followed by hydrolysis to yield the thiol. libretexts.org

The following table outlines potential sustainable approaches for the synthesis of this compound, highlighting the green chemistry principles they adhere to.

StepTraditional MethodSustainable AlternativeGreen Chemistry Principle Addressed
Ether Synthesis Williamson ether synthesis with sodium hydride in an organic solvent.Catalytic Williamson ether synthesis at high temperatures; Use of surfactants in aqueous media. acs.orgresearchgate.net- Reduced salt waste- Use of safer solvents- Improved energy efficiency
Thiol Formation Conversion of alcohol to alkyl halide followed by reaction with sodium hydrosulfide (B80085).One-pot conversion using a thiol acid and an activating agent; Reaction with thiourea followed by hydrolysis. google.comlibretexts.org- Fewer synthetic steps- Milder reaction conditions- Reduced use of hazardous reagents

Degradation Pathways of this compound in Controlled Chemical Environments

Understanding the degradation of this compound is crucial for assessing its environmental persistence and potential for transformation. The presence of both an ether and a thiol functional group dictates its chemical reactivity and subsequent degradation pathways.

The thiol group is particularly susceptible to oxidation. masterorganicchemistry.com In a controlled chemical environment, the exposure of this compound to mild oxidizing agents, such as iodine or even atmospheric oxygen, can lead to the formation of the corresponding disulfide, bis(2-propoxyethyl) disulfide. masterorganicchemistry.com This dimerization is a common reaction for thiols and represents an initial degradation step. libretexts.org Further oxidation can occur, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which are more water-soluble and generally less odorous than the parent thiol. nih.gov

The ether linkage in this compound is generally more stable than the thiol group. However, under specific conditions, such as in the presence of strong acids or via radical-mediated pathways, the ether bond can be cleaved. Photochemical degradation, particularly in the presence of photosensitizers, can generate radical species that may initiate cleavage of the C-O bond or other fragmentation reactions. nih.govmdpi.com The degradation of thiol-containing compounds can also be influenced by the presence of other substances. For instance, in biological systems, peroxidases can degrade thiol-containing molecules in an oxygen-consuming process. nih.gov

Potential degradation products of this compound in a controlled environment are summarized in the table below.

Degradation PathwayInitiating Condition/ReagentPrimary Degradation Product(s)
Oxidation Mild oxidizing agents (e.g., I2, O2)bis(2-propoxyethyl) disulfide
Further Oxidation Strong oxidizing agents2-propoxyethanesulfenic acid, 2-propoxyethanesulfinic acid, 2-propoxyethanesulfonic acid
Photodegradation UV light, photosensitizersRadical fragments, potential cleavage of C-O or C-S bonds
Acid-Catalyzed Cleavage Strong acidsPropanol (B110389) and 2-mercaptoethanol

Waste Minimization Strategies in this compound Synthesis

Minimizing waste is a cornerstone of green chemistry and can be effectively applied to the synthesis of this compound. silicycle.com A key metric for evaluating the efficiency of a chemical reaction in terms of waste generation is atom economy. scranton.eduprimescholars.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

In the synthesis of this compound, the choice of reagents and reaction type significantly impacts the atom economy. For instance, a synthesis that proceeds via a substitution reaction will inherently have a lower atom economy than one that involves an addition reaction, as the former generates byproducts. scranton.edu

Consider two hypothetical synthetic routes to this compound:

Route A (Substitution-based): This route involves the Williamson ether synthesis followed by conversion of the alcohol to a thiol via an alkyl halide intermediate. This route generates salt byproducts in both steps.

Route B (Addition-based): A more atom-economical, albeit potentially more challenging, approach could involve the direct addition of propanol to ethylene (B1197577) sulfide (B99878) or a related three-membered ring. Such addition reactions, in principle, have 100% atom economy. scranton.edu

The table below provides a simplified atom economy comparison for these hypothetical routes.

Synthetic RouteKey ReactionsMajor ByproductsTheoretical Atom Economy
Route A Williamson ether synthesis; Nucleophilic substitutionMetal halides< 100%
Route B Ring-opening additionNone (in an ideal reaction)100%

Beyond maximizing atom economy, other waste minimization strategies include:

Catalysis: Employing catalytic rather than stoichiometric reagents can significantly reduce waste, as catalysts are used in small amounts and can often be recycled. silicycle.com

Solvent Selection and Recycling: The use of greener solvents, such as water or bio-based solvents, and the implementation of solvent recycling protocols can drastically reduce the environmental footprint of the synthesis. silicycle.com

Process Intensification: Techniques like continuous flow chemistry can improve reaction efficiency, reduce solvent usage, and minimize waste generation compared to traditional batch processing.

By carefully selecting synthetic pathways and reaction conditions that adhere to the principles of green chemistry, the environmental impact associated with the production of this compound can be substantially mitigated.

Future Research Directions and Challenges in 2 Propoxyethane 1 Thiol Chemistry

Unexplored Synthetic Avenues for 2-Propoxyethane-1-thiol

Current synthetic methodologies for producing thioethers and thiols offer a solid foundation, yet there remains considerable scope for developing more efficient, selective, and sustainable routes to this compound. researchgate.net Future research should focus on overcoming the limitations of existing methods, such as the use of foul-smelling and easily oxidized thiols as starting materials. researchgate.net

One promising avenue is the exploration of thiol-free synthetic pathways. researchgate.net This could involve the use of alternative sulfur sources that are more stable and less odorous, such as xanthates or Bunte salts. researchgate.net Additionally, the development of catalytic systems, including transition metal complexes or photocatalysts, could enable more direct and atom-economical syntheses from readily available precursors. researchgate.netacsgcipr.org

Furthermore, stereospecific substitution reactions, which are well-established for the synthesis of secondary thiol derivatives, could be adapted for the asymmetric synthesis of chiral analogues of this compound. beilstein-journals.org This would be particularly valuable for applications where stereochemistry plays a crucial role. The table below outlines potential unexplored synthetic routes and the associated research challenges.

Synthetic ApproachDescriptionPotential AdvantagesKey Research Challenges
Catalytic Thiolation Direct introduction of a thiol group onto a propoxyethane backbone using a catalytic system.High atom economy, potential for regioselectivity.Catalyst development, substrate activation, preventing catalyst poisoning by sulfur.
Thiol-Ene "Click" Chemistry Radical-mediated addition of a thiol to an allyl propyl ether precursor. scispace.comHigh efficiency, mild reaction conditions, orthogonality to other functional groups. scispace.comPrecursor synthesis, control of polymerisation side reactions.
Ring-Opening of Epoxides Nucleophilic attack of a sulfur nucleophile on 2-propyloxirane.Access to β-hydroxy thioether derivatives, potential for stereocontrol.Regioselectivity of the ring-opening, availability of suitable sulfur nucleophiles.
From Thiol Surrogates Utilization of odorless and stable sulfur-containing reagents that generate the thiol in situ. acsgcipr.orgImproved handling and safety, reduced environmental impact.Development of efficient and clean deprotection strategies.

Novel Reactivity Patterns and Mechanistic Discoveries

The dual functionality of this compound suggests the potential for unique reactivity patterns arising from intramolecular interactions between the thiol and ether groups. While thiols are known for their acidity, nucleophilicity, and susceptibility to oxidation to disulfides, the presence of a neighboring ether linkage could modulate these properties. masterorganicchemistry.com

Future investigations should aim to elucidate the influence of the propoxy group on the pKa of the thiol, its reactivity in SN2 reactions, and its behavior in radical processes. masterorganicchemistry.com The potential for neighboring group participation, where the ether oxygen assists in reactions at the sulfur center, warrants detailed mechanistic studies. masterorganicchemistry.com

Moreover, the oxidation of this compound could lead to a range of products beyond simple disulfides, including sulfoxides and sulfones, each with distinct chemical properties. masterorganicchemistry.com A systematic study of its oxidation under various conditions would be highly valuable.

Advanced Computational Modeling for this compound Systems

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict key parameters such as pKa values, bond dissociation energies, and reaction barriers.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and how they influence intramolecular interactions.

Reaction Mechanisms: Modeling the transition states and intermediates of key reactions to provide insights into reactivity and selectivity.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the experimental characterization of the compound and its reaction products.

Solvent Effects: Investigating the role of the solvent on the structure, reactivity, and properties of this compound.

A combined experimental and computational approach would be particularly powerful, with theoretical predictions guiding experimental design and experimental results validating and refining the computational models. acs.org

Integration of this compound into Multifunctional Materials

The presence of a reactive thiol group makes this compound an attractive building block for the synthesis of functional polymers and materials. Thiol-ene "click" chemistry provides a highly efficient route for covalently attaching this molecule to polymer backbones or surfaces, imparting new functionalities. scispace.comresearchgate.net

Future research in this area could explore the development of:

Functional Polymers: Incorporating this compound into polymers to create materials with tailored properties, such as improved adhesion, altered refractive index, or enhanced thermal stability.

Bioconjugates: Utilizing the thiol group for conjugation to biomolecules, opening up possibilities in drug delivery and diagnostics. acs.org

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as ligands for the synthesis of novel MOFs with potential applications in catalysis, sensing, and adsorption. nih.gov

Surface Modification: Grafting this compound onto surfaces to control wetting, adhesion, and biocompatibility. acs.org

The table below summarizes potential applications in materials science.

Material TypeMethod of IntegrationPotential ApplicationResearch Focus
Functional Polymers Thiol-ene "click" chemistry, copolymerizationCoatings, adhesives, optical materialsControl of polymer architecture, understanding structure-property relationships.
Bioconjugates Thiol-maleimide coupling, disulfide exchangeTargeted drug delivery, biosensorsBiocompatibility, stability of the conjugate, biological activity.
Metal-Organic Frameworks Ligand synthesis and MOF assemblyCatalysis, gas storage, chemical sensingSynthesis of suitable ligands, control of MOF topology, characterization of porous properties.
Modified Surfaces Self-assembled monolayers, surface-initiated polymerizationAnti-fouling coatings, biocompatible implantsStability of the surface modification, control over surface properties.

Methodological Advancements in the Analysis of this compound

The accurate and sensitive detection and quantification of this compound are crucial for both fundamental research and potential applications. Given the reactive nature of the thiol group, analytical methods must be carefully chosen to avoid sample degradation. researchgate.net

Future research should focus on developing and optimizing analytical techniques for this specific compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the separation and identification of thiols. unipd.itcreative-proteomics.com Method development should address challenges such as potential volatility and the need for derivatization to improve detection.

Spectroscopic methods, such as spectrophotometry, could be adapted for the quantification of this compound, potentially through reactions that produce a colored or fluorescent product. creative-proteomics.com Electrochemical methods also offer the potential for real-time monitoring of this compound. mdpi.comnih.gov A key challenge will be to develop methods that are specific to this compound in complex matrices. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propoxyethane-1-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, such as reacting 1,2-dibromoethane with sodium propanethiolate under anhydrous conditions. Optimization can be achieved by:

  • Varying solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.

  • Adjusting stoichiometric ratios (e.g., excess thiol to minimize disulfide byproducts).

  • Monitoring temperature (40–60°C) to balance reaction rate and side-product formation.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation under reduced pressure .

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on YieldSource
    Solvent PolarityLow (THF)↑ Purity
    Temperature50°C↑ Reaction Rate
    Thiol Excess1.5:1 molar ratio↓ Byproducts

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR (δ 1.2–1.5 ppm for propoxy methyl groups; δ 2.5–2.8 ppm for -SH proton) and 13^{13}C NMR to confirm backbone connectivity.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect molecular ion peaks (expected m/z: ~134.25).
  • FT-IR : Peaks at 2550–2600 cm1^{-1} (S-H stretch) and 1100–1150 cm1^{-1} (C-O-C ether linkage) .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer :

  • Storage : Under inert gas (N2_2 or Ar) at –20°C to prevent oxidation to disulfides.
  • Handling : Use degassed solvents and avoid exposure to transition metals (e.g., Cu, Fe) that catalyze decomposition.
  • Stability Indicators : Monitor via periodic TLC or GC-MS for disulfide formation .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density around the thiol group, predicting nucleophilic attack sites.
  • Simulate reaction pathways (e.g., thiol-ene click reactions) using software like Gaussian or ORCA to identify activation energies and transition states.
  • Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of thiol consumption) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Conduct meta-analysis of literature data, prioritizing studies with validated analytical methods (e.g., HPLC purity >98%).

  • Replicate experiments under standardized conditions (e.g., OECD guidelines for logP determination).

  • Use statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data .

    Table 2: Reported Physicochemical Properties

    PropertyReported RangeConfounding FactorsSource
    logP (XlogP)1.2–1.8Impurity interference
    Solubility in H2_2O2–5 mg/mLpH-dependent thiol ionization

Q. What advanced techniques are suitable for studying the reaction mechanisms of this compound in polymer crosslinking?

  • Methodological Answer :

  • In-situ FT-IR/Raman Spectroscopy : Track real-time S-H bond cleavage during crosslinking.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states post-reaction.
  • Rheometry : Measure viscosity changes to infer crosslinking kinetics .

Methodological Best Practices

  • Data Reprodubility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability .
  • Ethical Reporting : Disclose synthetic byproducts and purification artifacts to avoid data misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.